molecular formula C13H21N3O B1433074 3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine CAS No. 1707361-95-2

3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine

Cat. No.: B1433074
CAS No.: 1707361-95-2
M. Wt: 235.33 g/mol
InChI Key: NOWPCQVPCDCQMJ-UHFFFAOYSA-N
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Description

3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine is a heterocyclic compound that contains a piperidine ring, a pyrazole ring, and an oxane (tetrahydropyran) ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple heterocyclic rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The piperidine ring can be introduced via cyclization reactions involving amines and aldehydes or ketones. The oxane ring is often formed through cyclization of diols or epoxides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s heterocyclic structure allows it to interact with various biological macromolecules, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines.

    Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines.

    Oxane Derivatives: Compounds such as tetrahydropyran and its derivatives.

Uniqueness

3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine is unique due to the combination of three different heterocyclic rings in its structure. This unique arrangement provides a versatile scaffold for the development of novel bioactive molecules with potential applications in various fields. The presence of multiple functional groups allows for diverse chemical modifications, enhancing its utility in drug discovery and other research areas.

Biological Activity

3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13_{13}H16_{16}N4_{4}O, with a molecular weight of 235.33 g/mol. Its structure features a piperidine ring substituted with a pyrazole moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing the pyrazole nucleus exhibit significant antimicrobial properties. For instance, modifications on the piperidine structure have been shown to enhance antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3aE. coli32 µg/mL
3bS. aureus16 µg/mL
3cPseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, derivatives similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 2: Anti-inflammatory Efficacy of Pyrazole Derivatives

CompoundIC50_{50} (µM)Reference Drug (Diclofenac) IC50_{50} (µM)
3d0.020.05
3e0.030.04

Antitumor Activity

The antitumor activity of pyrazole derivatives has also been documented. Research indicates that structural modifications can lead to enhanced antitumor efficacy through mechanisms such as inhibition of tubulin polymerization .

Case Study: Antitumor Effects
A study conducted by Mojzych et al. synthesized new pyrazolo[4,3-e][1,2,4]triazine derivatives that demonstrated significant antitumor properties in vitro. These compounds were evaluated against various cancer cell lines, showing IC50_{50} values ranging from 10 to 30 µM .

The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific biological targets:

  • Cytokine Inhibition : Many pyrazole compounds inhibit the production of pro-inflammatory cytokines, thus reducing inflammation.
  • Enzyme Inhibition : Some derivatives act as inhibitors for enzymes like COX-1 and COX-2, which are critical in the inflammatory pathway .

Properties

IUPAC Name

3-[2-(oxan-4-yl)pyrazol-3-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-11(10-14-6-1)13-3-7-15-16(13)12-4-8-17-9-5-12/h3,7,11-12,14H,1-2,4-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWPCQVPCDCQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=NN2C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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